3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline
Overview
Description
3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a chloro-substituted aniline ring connected to a pyrazole moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Etherification: The pyrazole derivative is then subjected to etherification with 3-chloro-4-hydroxyaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Regeneration of the aniline derivative from nitro compounds.
Scientific Research Applications
3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Material Science: Used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and pyrazole moieties contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar structure but with a fluorine atom instead of the pyrazole moiety.
4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline: Lacks the chloro substituent on the aniline ring.
Uniqueness
3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline is unique due to the presence of both chloro and pyrazole functionalities, which confer distinct electronic and steric properties. This makes it a versatile intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-chloro-4-(1-methylpyrazol-4-yl)oxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-6-8(5-13-14)15-10-3-2-7(12)4-9(10)11/h2-6H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGJNPMLXUUHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.